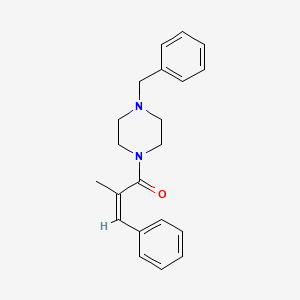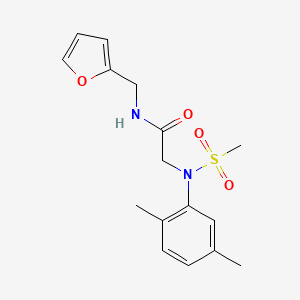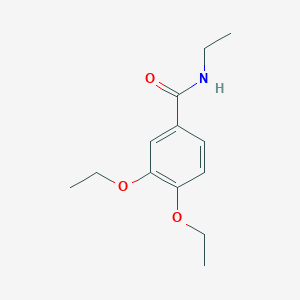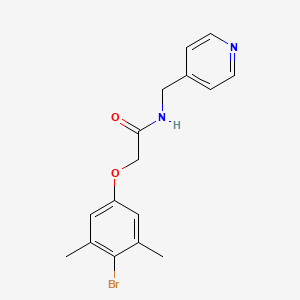
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, also known as MPET, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPET is a thioester derivative of 4-methyl-2-methoxyphenol and ethylene glycol, and its chemical structure is shown below:
作用機序
The mechanism of action of S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate is not yet fully understood, but it is believed to exert its therapeutic effects through its ability to modulate various biochemical pathways. S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects:
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has been shown to have a number of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, to reduce inflammation, and to scavenge free radicals. S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate in lab experiments is its relatively low toxicity, making it a safer alternative to other potential therapeutic agents. However, one limitation is the lack of clinical data on its safety and efficacy, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several potential future directions for research on S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, including:
1. Further investigation of its potential as an anticancer agent, including its ability to inhibit tumor growth and metastasis.
2. Exploration of its potential as a neuroprotective agent, including its ability to improve cognitive function and memory in animal models of neurodegenerative diseases.
3. Investigation of its potential as an anti-inflammatory agent, including its ability to reduce the production of inflammatory cytokines.
4. Development of new synthetic methods for S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, including the use of greener and more sustainable reaction conditions.
5. Investigation of its potential as an antioxidant, including its ability to scavenge free radicals and protect against oxidative stress.
In conclusion, S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not yet fully understood, but it has been shown to modulate various biochemical pathways and exert a number of beneficial effects. Further research is needed to fully understand its potential therapeutic applications and to develop new synthetic methods for its production.
合成法
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate can be synthesized through a multistep reaction process involving the reaction of 4-methyl-2-methoxyphenol with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylene glycol in the presence of a base to form S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate.
科学的研究の応用
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antioxidant. S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
S-(4-methylphenyl) 2-(2-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-7-9-13(10-8-12)20-16(17)11-19-15-6-4-3-5-14(15)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBLFGTCSGJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) 2-(2-methoxyphenoxy)ethanethioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![6-ethyl-5-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5805898.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)
![methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)
![4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)


![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)